molecular formula C20H23NO2 B2759609 N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide CAS No. 1091395-90-2

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide

Cat. No. B2759609
CAS RN: 1091395-90-2
M. Wt: 309.409
InChI Key: HFPGCZYQSXFUNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, which could potentially include “N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide”, has been reported to be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. The compound has a molecular formula of C15H15NO3 and a molecular weight of 257.2845 . The structure can be viewed using Java or Javascript .

Scientific Research Applications

Sigma Receptor Scintigraphy in Breast Cancer

A study investigated the potential of a new iodobenzamide, including compounds similar to N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide, for visualizing primary breast tumors in vivo. This was based on the preferential binding of benzamides to sigma receptors, which are overexpressed on breast cancer cells. The study showed that such compounds could accumulate in most breast tumors in vivo, suggesting their utility in noninvasively assessing tumor proliferation (Caveliers et al., 2002).

Imaging Melanoma Metastases

Another study focused on the use of radiolabeled benzamide, specifically iodine-123-(S)-IBZM, for melanoma imaging. The ectodermic origin of melanocytes and the presence of melanin in the substantia nigra were the theoretical basis for using this class of tracers. The study found that radiolabeled benzamide could detect melanoma metastases effectively, indicating the potential of compounds like this compound in oncology (Maffioli et al., 1994).

Pharmacokinetics and Metabolism

Research on the disposition and metabolism of related compounds has provided insights into how these substances are processed in the body. For example, a study on SB-649868, a novel orexin receptor antagonist, elucidated the metabolic pathways and elimination processes for such compounds, highlighting their extensive metabolism and potential therapeutic applications (Renzulli et al., 2011).

properties

IUPAC Name

N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-23-18-11-9-17(10-12-18)20(13-5-6-14-20)15-21-19(22)16-7-3-2-4-8-16/h2-4,7-12H,5-6,13-15H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPGCZYQSXFUNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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